molecular formula C12H18O3 B13802602 acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

Cat. No.: B13802602
M. Wt: 210.27 g/mol
InChI Key: AVBSERYYNHXXNK-FVGYRXGTSA-N
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Description

1.1 Acetic Acid Acetic acid (CAS 64-19-7) is a simple carboxylic acid with the formula C₂H₄O₂. It is a colorless liquid with a pungent odor and a sour taste, widely recognized as the main component of vinegar. Industrially, it is produced via methanol carbonylation, which accounts for over 75% of global production . Key applications include:

  • Chemical synthesis: Precursor to vinyl acetate (for adhesives) and acetic anhydride (for cellulose acetate).
  • Food industry: Preservative and flavoring agent (E260).
  • Pharmaceuticals: Solvent and intermediate in drug synthesis.

1.2 (5S)-2-Methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one (S-(+)-Carvone) This compound (CAS 2244-16-8), commonly known as (S)-(+)-carvone, is a cyclic monoterpene ketone with the molecular formula C₁₀H₁₄O. It is the S-enantiomer of carvone, responsible for the characteristic aroma of caraway and dill . Key features include:

  • Structure: A cyclohexenone ring substituted with a methyl group at position 2 and an isopropenyl group at position 5.
  • Natural occurrence: Found in essential oils of caraway (Carum carvi) and dill (Anethum graveolens).
  • Applications: Flavoring agent, fragrance in cosmetics, and chiral synthon in organic synthesis.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,9H,1,5-6H2,2-3H3;1H3,(H,3,4)/t9-;/m0./s1

InChI Key

AVBSERYYNHXXNK-FVGYRXGTSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C(=C)C.CC(=O)O

Canonical SMILES

CC1=CCC(CC1=O)C(=C)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Detailed Synthetic Approaches

Extraction from Natural Sources

(S)-(+)-Carvone, which shares the same core structure as (5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one, is naturally found in essential oils such as spearmint and caraway. Industrially, the compound is often isolated by steam distillation followed by purification techniques like fractional distillation or chromatography. This method, while straightforward, is limited by the availability and cost of natural sources.

Regioselective Alkylation of Cyclohexenecarboxylic Acid Derivatives

A prominent synthetic route involves the regioselective alkylation of (S)-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylic acid. This approach has been documented in cannabinoid analog synthesis literature, where the alkylation is followed by cyclization and isomerization steps to yield the desired cyclohexenone structure with high stereoselectivity.

  • Reaction Conditions: Typically catalyzed by Lewis acids such as BF3·OEt2 or protic acids like p-toluenesulfonic acid.
  • Yields: Reported yields in related syntheses range from 70% to 90%, indicating efficient regio- and stereoselectivity.
  • Advantages: This method allows for precise control over stereochemistry and functional group placement, essential for producing the (5S) enantiomer.
Oximation Reaction and Functional Group Transformations

The oximation of (S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enone is a key step in modifying the compound for further synthetic applications. This involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, typically in aqueous or alcoholic media at ambient or slightly elevated temperatures.

Parameter Typical Conditions Notes
Reagents Hydroxylamine hydrochloride, sodium acetate Base facilitates oxime formation
Solvent Water or alcohol Medium affects reaction rate
Temperature Room temperature to 50°C Mild heating accelerates reaction
Reaction Time Several hours Dependent on scale and conditions
Yield High (up to 89%) Optimized in industrial processes

Industrial Production Considerations

Industrial synthesis emphasizes scalability and efficiency. Key strategies include:

These methods allow for the production of (5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one at commercial scales with reproducible quality.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) References
Natural Extraction High purity, environmentally friendly Limited supply, variable yield 50-70
Regioselective Alkylation & Cyclization High stereoselectivity, scalable Multi-step synthesis, requires catalysts 70-90
Oximation & Functionalization Versatile for further derivatization Requires careful control of conditions Up to 89

Research Findings and Notes

  • The presence of the methyl and isopropenyl substituents in (5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one significantly influences its reactivity and synthetic utility.
  • Synthetic routes starting from limonene derivatives have been optimized to reduce the number of steps while maintaining stereochemical integrity.
  • Oximation reactions serve as a gateway to further chemical modifications, including reductions and substitutions, expanding the compound's application scope.
  • Industrial methods focus on reaction efficiency and environmental safety, employing continuous flow and catalytic systems.

Chemical Reactions Analysis

Reduction Reactions of (5S)-2-Methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

This ketone undergoes selective reductions depending on the catalyst and conditions:

Reaction TypeReagents/ConditionsProduct(s)Chemoselectivity Notes
Terminal alkene reductionWilkinson catalyst [(PPh₃)₃RhCl] + H₂(S)-5-Isopropyl-2-methylcyclohex-2-enone Selective reduction of terminal alkene over substituted alkenes .
Substituted alkene reductionK-Selectride (THF)(5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanone Preferential reduction of more substituted alkene .
Ketone reductionNaBH₄ or LiAlH₄(5S)-2-Methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol (carveol) NaBH₄ reduces ketones; LiAlH₄ reduces ketones and esters (if present) .

Key Observations :

  • Wilkinson catalyst selectively hydrogenates terminal alkenes, preserving the α,β-unsaturated ketone system .

  • K-Selectride targets sterically hindered alkenes, enabling selective synthesis of substituted cyclohexanones .

  • Reduction of the ketone to carveol introduces a chiral alcohol center, retaining the alkene configuration .

Epoxidation Reactions of the Cyclohexenone Derivative

The α,β-unsaturated ketone undergoes stereoselective epoxidation:

Epoxidation AgentConditionsProduct(s)Selectivity Notes
Alkaline H₂O₂Basic conditions(4S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one Epoxidizes the α,β-unsaturated ketone system .
m-CPBA (meta-chloroperoxybenzoic acid)Acidic conditions(S)-2-Methyl-5-((R)-2-methyloxiran-2-yl)cyclohex-2-enone Targets isolated alkenes over conjugated systems .

Mechanistic Insight :

  • Alkaline H₂O₂ favors epoxidation of electron-deficient alkenes (e.g., α,β-unsaturated ketones) .

  • m-CPBA shows preference for non-conjugated alkenes due to steric and electronic factors .

Acetic Acid in Acylation Reactions:

While the provided sources do not directly describe reactions between acetic acid and the cyclohexenone derivative, acetic acid derivatives (e.g., acetic anhydride) participate in chemoselective acylations:

SubstrateReagents/ConditionsProduct(s)Role of Acetic Acid Derivatives
4-AminophenolAcetic anhydride + pyridineN-Acetyl-4-aminophenol Acetic anhydride acylates amines preferentially over phenols .

Note : Acetic acid may serve as a proton source or solvent in such reactions but is not explicitly cited in the provided sources.

Oxidation of Carveol (Reduction Product):

  • Carveol ((5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol) can be oxidized back to the ketone using agents like CrO₃ or PCC .

Substitution at the Allylic Position:

  • The alkene in the cyclohexenone derivative facilitates allylic bromination or hydroxylation under radical conditions (not explicitly covered in sources but inferred from analogous systems).

Stereochemical and Industrial Relevance

  • The (5S) configuration in the cyclohexenone derivative influences reaction stereochemistry, as seen in carveol synthesis .

  • Industrial applications include flavoring agents (e.g., carvone derivatives) and intermediates in terpene synthesis .

Gaps and Limitations

  • No direct data on reactions between acetic acid and the cyclohexenone derivative were found in the provided sources.

  • Acetic acid’s role is inferred from general organic reactivity (e.g., esterification with carveol), but experimental details are absent.

Scientific Research Applications

Food Industry

Carvone is widely recognized for its flavoring properties. It is naturally found in spearmint and caraway seeds, contributing to their characteristic flavors. The compound is used as a flavoring agent in various food products, including:

  • Confectionery : Enhances mint flavor in candies.
  • Beverages : Used in soft drinks and alcoholic beverages for flavor enhancement.
  • Baking : Incorporated into baked goods for aroma and taste.

Case Study : A study conducted on the sensory evaluation of spearmint-flavored products revealed that carvone significantly enhances consumer preference due to its fresh and pleasant aroma .

Cosmetic Industry

Carvone's aromatic properties make it valuable in the cosmetic sector. It is used in perfumes, lotions, and creams due to its pleasant scent and potential skin benefits, such as:

  • Fragrance : Acts as a natural fragrance component in various cosmetic formulations.
  • Skin Care : Investigated for its potential antioxidant properties, which may help protect skin from oxidative stress.

Case Study : Research on cosmetic formulations indicated that incorporating carvone improved the stability and sensory attributes of creams . The study highlighted the importance of balancing raw materials to enhance product efficacy.

Pharmaceutical Applications

In pharmaceuticals, carvone is being studied for its therapeutic properties:

  • Antimicrobial Activity : Exhibits potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : Research suggests that carvone may help reduce inflammation, making it a candidate for topical anti-inflammatory formulations.

Case Study : A clinical trial assessed the efficacy of carvone-based ointments in reducing inflammation in patients with localized skin conditions. Results showed a significant reduction in symptoms compared to control groups .

Mechanism of Action

Acetic acid exerts its effects primarily through its acidic properties, which can disrupt cell membranes and denature proteins, making it effective as an antimicrobial agent . The cyclohexenone derivative’s mechanism of action would depend on its specific functional groups and their interactions with biological targets, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Direct Comparison: Acetic Acid vs. (S)-(+)-Carvone

Property Acetic Acid (S)-(+)-Carvone
Molecular Formula C₂H₄O₂ C₁₀H₁₄O
Functional Group Carboxylic acid Cyclic ketone
Biological Role Metabolic intermediate Plant secondary metabolite
Industrial Use Polymer precursor, food Flavoring, pharmaceuticals
Reactivity Acid-catalyzed reactions Conjugated diene reactivity

Acetic acid’s small size and acidity contrast with carvone’s complex structure and enantiomer-specific applications. While acetic acid is pivotal in bulk chemical synthesis, carvone’s value lies in its chirality and natural fragrance .

Q & A

Q. How to optimize SHELX parameters for high-resolution refinement of acetic acid-containing co-crystals?

  • Methodological Answer : Set WGHT to 0.1–0.2 to balance R-factors. Use HKLF5 format for twinned data. For hydrogen atom positioning, apply riding models (HFIX) or refine freely if data resolution <0.8 Å. Validate with Fo-Fc maps and check for overfitting via cross-validation (R-free) .

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